molecular formula C7H15NO3S B12327960 N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide

N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B12327960
M. Wt: 193.27 g/mol
InChI Key: MBYQSQIVRXHRBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide involves multiple steps. One common method includes the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction of the Schiff base obtained with sodium tetrahydridoborate . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is mainly used for research purposes. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-dimethyltetrahydro-2H-pyran-4-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N,3-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-6-5-11-4-3-7(6)12(9,10)8-2/h6-8H,3-5H2,1-2H3

InChI Key

MBYQSQIVRXHRBH-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1S(=O)(=O)NC

Origin of Product

United States

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